4-[(Cyclopropylmethoxy)methyl]aniline
Description
4-[(Cyclopropylmethoxy)methyl]aniline is an aromatic amine derivative featuring a cyclopropylmethoxy-methyl substituent at the para position of the aniline ring. This compound is of interest in medicinal chemistry and organic synthesis due to its unique steric and electronic properties imparted by the cyclopropyl group. The cyclopropylmethoxy moiety enhances lipophilicity and metabolic stability, making it a valuable building block for pharmaceutical intermediates . Its molecular formula is C₁₁H₁₅NO₂, with an average molecular weight of 193.24 g/mol (calculated from ).
Properties
IUPAC Name |
4-(cyclopropylmethoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIZNZZWYMBYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclopropylmethoxy)methyl]aniline typically involves the nucleophilic substitution of a halogenated arene with an amine. One common method is the reduction of nitroarenes, where the nitro group is reduced to an amine group. Another approach involves the use of palladium-catalyzed amination reactions, which are known for their efficiency and functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, or the use of transition-metal-catalyzed reactions to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .
Chemical Reactions Analysis
Types of Reactions: 4-[(Cyclopropylmethoxy)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aniline group to a nitro group or other oxidized forms.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium amide (NaNH2) or lithium diisopropylamide (LDA) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction typically produces amines .
Scientific Research Applications
4-[(Cyclopropylmethoxy)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylmethoxy)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Ring
4-(Cyclopropylmethoxy)aniline (CAS: 122828-48-2)
- Molecular Formula: C₁₀H₁₃NO
- Molecular Weight : 163.22 g/mol
- Key Differences: Lacks the methylene spacer between the cyclopropylmethoxy group and the aniline ring.
- Applications : Used in Pd-catalyzed cross-coupling reactions for benzofuran derivatives (e.g., –3).
4-[(1-Methylcyclohexyl)methoxy]aniline (CAS: 887406-96-4)
- Molecular Formula: C₁₄H₂₁NO
- Molecular Weight : 219.33 g/mol
- Key Differences : The 1-methylcyclohexyl group introduces significant steric hindrance and hydrophobicity, which may reduce solubility in polar solvents. This contrasts with the smaller cyclopropyl group in the target compound.
4-[2-(Cyclopropylamino)ethoxy]aniline (CAS: 16690-29-2)
Chain Length and Functional Group Modifications
4-Hexyloxyaniline
- Molecular Formula: C₁₂H₁₉NO
- Molecular Weight : 193.29 g/mol
- Key Differences : The hexyloxy chain increases lipophilicity significantly compared to the cyclopropylmethoxy group. This could enhance blood-brain barrier penetration but may reduce metabolic stability.
4-[(3-Phenylpropoxy)methyl]aniline
Halogenated and Sulfonated Analogues
3-Fluoro-4-(2-phenylethoxy)aniline
- Molecular Formula: C₁₄H₁₄FNO
- Molecular Weight : 231.27 g/mol
- Key Differences : Fluorination at the meta position and a phenylethoxy group alter electronic properties (e.g., electron-withdrawing effects) and steric profile, which may affect interactions in catalytic systems.
4-(Methanesulfonylmethyl)aniline (CAS: 24176-70-3)
Pharmacologically Relevant Derivatives
4-(Cyclopropylmethoxy)picolinimidamide Hydrochloride (CAS: 1179359-78-4)
- Molecular Formula : C₁₀H₁₄ClN₃O
- Molecular Weight : 227.69 g/mol
- Key Differences : The pyridine ring and imidamide group introduce hydrogen-bonding capabilities, which are absent in the target compound. This derivative is tailored for kinase inhibition applications.
Schiff Base Derivatives (e.g., (4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine)
Research Insights and Trends
- Synthetic Utility : The cyclopropylmethoxy group is frequently employed in Pd-catalyzed reactions (–3), suggesting its compatibility with transition metal catalysis.
- Bioactivity : Derivatives like 4-(Cyclopropylmethoxy)picolinimidamide hydrochloride highlight the role of cyclopropyl groups in enhancing target selectivity in kinase inhibitors .
- Solubility Challenges : Bulky substituents (e.g., 1-methylcyclohexyl in ) may limit aqueous solubility, necessitating formulation optimization.
Biological Activity
4-[(Cyclopropylmethoxy)methyl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure, which includes a cyclopropyl group and a methoxy substituent, suggests unique interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It may interact with certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Notable findings include:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A431 (skin cancer)
- A549 (lung cancer)
The compound demonstrated dose-dependent cytotoxicity, with higher concentrations leading to increased cell death.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported effectiveness against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in developing antimicrobial agents.
Case Studies
Several case studies have explored the effects of this compound in real-world scenarios. For instance:
- Case Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction.
- Antimicrobial Efficacy :
- Another case study assessed the compound's antibacterial effects in a clinical setting, demonstrating inhibition of bacterial growth in infected tissue samples.
The biochemical properties of this compound include:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under acidic and neutral conditions |
| Interaction with Proteins | Binds to specific proteins involved in cell signaling |
Toxicity Studies
Toxicity studies have indicated that while the compound exhibits significant biological activity, it also poses potential risks at high doses. Observations include:
- Dose-dependent toxicity : Higher doses correlate with increased adverse effects.
- Metabolic Pathways : The compound is metabolized via liver enzymes, which may influence its safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
